molecular formula C10H12N2O B115202 (4-methoxy-1H-indol-3-yl)methanamine CAS No. 153310-48-6

(4-methoxy-1H-indol-3-yl)methanamine

Cat. No. B115202
CAS RN: 153310-48-6
M. Wt: 176.21 g/mol
InChI Key: YKDYCKHEKOEVJM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(4-methoxy-1H-indol-3-yl)methanamine” is C10H12N2O . It is an aminoalkylindole and an aralkylamino compound . The structure of indole derivatives is generally characterized by a benzene ring linked to a pyrrole ring through a CC or CN bond .


Physical And Chemical Properties Analysis

The molecular weight of “(4-methoxy-1H-indol-3-yl)methanamine” is 176.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis of Furanone Derivatives

The compound has been utilized in the synthesis of furan-2(5H)-one derivatives, which are significant due to their natural occurrence and biological activities. These derivatives exhibit a range of activities, including cytotoxic, antibacterial, and anti-inflammatory properties, and have been tested as agonists for peroxisome proliferator-activated receptors (PPARα), which are relevant in treating dyslipidemia and diabetes .

Construction of Indole Moieties in Alkaloids

Indole derivatives are prevalent in many natural products and drugs, playing a crucial role in cell biology. The application of indole derivatives, including (4-methoxy-1H-indol-3-yl)methanamine, in the treatment of cancer cells, microbes, and various disorders has been a subject of increasing interest. These compounds are essential for synthesizing alkaloids with significant biological properties .

Development of Anti-Inflammatory Agents

Indole derivatives have been synthesized and assessed for their COX-2 inhibitory activity and in vivo anti-inflammatory activity. This is particularly relevant for the development of new therapeutic agents that can manage inflammation-related diseases .

Anti-HIV Research

Novel indolyl and oxochromenyl xanthenone derivatives have been reported, with molecular docking studies indicating potential as anti-HIV-1 agents. The role of indole derivatives in this field is crucial for developing new treatments for HIV .

Multicomponent Synthesis Methods

The compound has been used in multicomponent synthesis methods to create complex molecules efficiently. This approach is valuable for the rapid generation of diverse molecular libraries necessary for drug discovery and development .

Biological Activity Studies

Indole derivatives are known for their various biologically vital properties. Research into the biological potential of these compounds, including their role in treating different types of human disorders, is an ongoing and significant area of study .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are being studied for their potential as antimicrobial, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antitubercular, antidiabetic, and antimalarial agents . Therefore, “(4-methoxy-1H-indol-3-yl)methanamine” could also be a subject of future research in these areas.

properties

IUPAC Name

(4-methoxy-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-13-9-4-2-3-8-10(9)7(5-11)6-12-8/h2-4,6,12H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDYCKHEKOEVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448744
Record name (4-methoxy-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methoxy-1H-indol-3-yl)methanamine

CAS RN

153310-48-6
Record name (4-methoxy-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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